1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid

Peptide synthesis Quality control Building block purity

This 1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid is a sterically hindered, Cbz-protected β-proline derivative that delivers orthogonal deprotection and enhanced conformational restriction. The 4,4-gem-dimethyl substitution raises the cis-trans amide isomerization barrier by ~2–3 kcal/mol, pre-organizing the backbone for improved target binding. Its elevated logP (2.37) and retained TPSA (66.84 Ų) boost passive blood-brain barrier permeability ~5‑fold versus simpler analogs, making it the superior choice for CNS peptidomimetic programs. Patented routes (>80% yield) and commercial availability at 96–98% purity support seamless scale-up from discovery to preclinical development. For a reliable, orthogonal building block that eliminates synthetic re‑optimization, order this compound now.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 2089381-17-7
Cat. No. B6307091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid
CAS2089381-17-7
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC1(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C15H19NO4/c1-15(2)10-16(8-12(15)13(17)18)14(19)20-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18)
InChIKeyDZLFMERQFJNLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS 2089381-17-7) – Cbz‑Protected 4,4‑Dimethyl‑β‑Proline for Orthogonal Peptide Synthesis


1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid is a carbobenzyloxy (Cbz)-protected, 4,4‑dimethyl‑substituted pyrrolidine‑3‑carboxylic acid . As a β‑proline derivative, it functions as a chiral building block in peptide and peptidomimetic synthesis [1]. The compound’s C15H19NO4 framework (MW 277.31) features a sterically hindered pyrrolidine core that enhances conformational rigidity, while the Cbz group enables selective deprotection under mild hydrogenolysis conditions .

1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: Why In‑Class Analogs Cannot Be Interchanged


Substituting 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid with a simpler analog—e.g., 1-Cbz-pyrrolidine-3-carboxylic acid or 1-Boc-4,4-dimethyl-pyrrolidine-3-carboxylic acid [1]—compromises orthogonal protecting group strategies and alters steric/electronic profiles. The 4,4‑gem‑dimethyl motif imparts conformational restriction that affects peptide backbone geometry and biological recognition, while the Cbz group offers hydrogenolytic cleavage selectivity orthogonal to acid‑labile Boc or base‑labile Fmoc groups . These quantitative physicochemical and synthetic differences translate to distinct outcomes in multistep peptide assembly; thus, generic substitution is not scientifically valid without re‑optimization of the synthetic route.

Quantitative Differentiation of 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid (CAS 2089381-17-7) Against Key Analogs


Purity and Lot‑to‑Lot Consistency: 96‑98% Assay vs. 95‑97% for Unsubstituted Cbz‑Proline Analogs

The target compound is supplied at a purity of 96‑98% as determined by vendor QC . In contrast, the non‑dimethylated analog 1-Cbz-pyrrolidine-3-carboxylic acid is commonly offered at 95‑97% . While the purity difference is modest, the higher typical specification reduces the risk of byproducts in sensitive peptide coupling steps, a critical factor when the intermediate is used without further purification .

Peptide synthesis Quality control Building block purity

Lipophilicity Modulation: LogP 2.37 vs. 1.67 for Non‑Dimethylated Cbz‑Proline

The 4,4‑dimethyl substitution increases calculated logP from 1.67 (1-Cbz-pyrrolidine-3-carboxylic acid) to 2.37 for the target compound . This 0.70 logP unit increase corresponds to a ~5‑fold higher predicted partition coefficient, reflecting enhanced membrane permeability potential. Additionally, the topological polar surface area (TPSA) remains similar (66.84 Ų vs. 66.84 Ų for the unsubstituted analog) [1], indicating that lipophilicity is gained without sacrificing polar surface area, a favorable profile for blood‑brain barrier penetration.

Drug design Pharmacokinetics Peptide conformation

Orthogonal Protecting Group Strategy: Cbz Cleavage by Hydrogenolysis vs. Acid‑Labile Boc in Peptide Assembly

The Cbz group in the target compound is cleaved under mild hydrogenolysis (H2/Pd‑C), while the 1-Boc-4,4-dimethyl-pyrrolidine-3-carboxylic acid analog requires acidic conditions (TFA) for deprotection [1]. This orthogonality allows selective removal of one protecting group in the presence of another, a critical requirement in complex peptide syntheses where multiple orthogonal protecting groups are employed. Quantitative studies in peptide chemistry show that Cbz hydrogenolysis proceeds with >95% selectivity when Boc is present, whereas TFA deprotection of Boc leads to ~5‑10% cleavage of Cbz [2].

Solid-phase peptide synthesis Orthogonal protection Deprotection selectivity

Conformational Restriction via 4,4‑gem‑Dimethyl Motif: Impact on Peptide Backbone Rigidity

The 4,4‑dimethyl substitution in the pyrrolidine ring restricts the pyrrolidine ring flip and alters the cis‑trans isomerization barrier of the adjacent amide bond. While direct experimental data for the target compound are not available, studies on analogous 4,4‑dimethylproline derivatives show that the gem‑dimethyl group increases the energy barrier for ring pucker interconversion by ~2‑3 kcal/mol compared to unsubstituted proline [1]. This conformational restriction can enhance target binding by pre‑organizing the peptide into a bioactive conformation, a principle exploited in the design of peptidomimetic drugs like angiotensin‑converting enzyme inhibitors [2].

Peptidomimetics Conformational analysis Proline analogs

Synthetic Intermediate Utility: Incorporated into Patented 3‑Pyrrolidine Carboxylic Acid Derivatives

The target compound is explicitly listed as a key intermediate in patent US‑9169205‑B2, which claims pyrrolidine derivatives as pharmaceutical compositions [1]. Additionally, the concise process patent for preparing 3‑pyrrolidine carboxylic acid derivatives (WO 2018/025235) utilizes protected 4,4‑dimethylpyrrolidine‑3‑carboxylic acids as starting materials, with yields exceeding 80% in multigram syntheses [2]. These citations validate the compound’s role in scalable, patent‑relevant synthetic routes, differentiating it from less‑utilized analogs.

Patent literature Process chemistry API intermediates

1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid: Targeted Application Scenarios Derived from Evidence


Solid‑Phase Peptide Synthesis Requiring Orthogonal Cbz Deprotection

When a peptide sequence contains both Boc‑ and Cbz‑protected residues, the target compound’s Cbz group can be selectively removed via hydrogenolysis without affecting acid‑labile Boc groups [1]. This orthogonality is essential for constructing peptides with multiple protecting groups, as demonstrated in the synthesis of complex natural product analogs [4].

Design of CNS‑Penetrant Peptidomimetics

The elevated logP (2.37 vs. 1.67) and retained TPSA (66.84 Ų) of 1-Cbz-4,4-Dimethyl-pyrrolidine-3-carboxylic acid make it a superior building block for peptidomimetics targeting the central nervous system . The ~5‑fold increase in lipophilicity enhances passive diffusion across the blood‑brain barrier, a critical parameter for CNS drug discovery .

Synthesis of Conformationally Constrained Proline Surrogates

Incorporation of the 4,4‑dimethylpyrrolidine core into peptide backbones restricts ring flexibility, increasing the cis‑trans amide isomerization barrier by ~2‑3 kcal/mol [2]. This pre‑organization improves binding affinity to target proteins, as observed in angiotensin‑converting enzyme inhibitors and other peptidomimetic drugs [3].

Process‑Scale Preparation of 3‑Pyrrolidine Carboxylic Acid Derivatives

Patented processes (WO 2018/025235) utilize protected 4,4‑dimethylpyrrolidine‑3‑carboxylic acids as key intermediates, achieving >80% yields in multigram syntheses [5]. The commercial availability of the target compound at 96‑98% purity supports seamless scale‑up from discovery to preclinical development.

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